2,4,5-Trichlor-thiophenol

Übersicht

Beschreibung

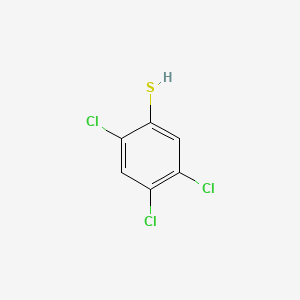

2,4,5-Trichlorothiophenol is an organosulfur compound with the molecular formula C6H3Cl3S. It is a derivative of thiophenol, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is known for its use in various chemical reactions and industrial applications.

Wissenschaftliche Forschungsanwendungen

Pesticide Production

2,4,5-Trichlorothiophenol is primarily utilized as an intermediate in the synthesis of various pesticides. Notably, it plays a crucial role in the manufacture of:

- Herbicides : Such as 2,4,5-trichlorophenoxyacetic acid and Silvex.

- Insecticides : Including Ronnel .

Fungicide

It is employed as a fungicide in paper and pulp mills to prevent fungal growth during production processes . Its effectiveness stems from its ability to disrupt cellular processes in fungi.

Environmental Studies

Research has investigated the environmental impact of chlorinated thiophenols, including 2,4,5-trichlorothiophenol. Studies focus on its degradation pathways and the formation of dioxins under high-temperature conditions . Understanding these mechanisms is vital for assessing the ecological risks associated with its use.

Acute Effects

Exposure to 2,4,5-trichlorothiophenol can lead to:

- Skin burns and irritation.

- Eye irritation and potential damage.

- Respiratory issues upon inhalation .

Table 1: Summary of Case Studies Related to 2,4,5-Trichlorothiophenol Exposure

Wirkmechanismus

Target of Action

2,4,5-Trichlorothiophenol primarily targets the formation of persistent organic pollutants, specifically polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins . These compounds exhibit ecotoxicological and toxicological properties similar to those displayed by their dioxin analogues .

Mode of Action

The compound interacts with its targets through a process of combustion. The formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S–H and O–H moieties in the 2,4,5-trichlorothiophenol and 2,4,5-trichlorophenol precursors .

Biochemical Pathways

The combustion of 2,4,5-trichlorothiophenol yields three different congeners of PCTA, including 2,3,7,8-tetrachlorothianthrene (TeCTA), 1,2,4,7,8-pentachlorothianthrene (PeCTA) and 1,2,4,6,7,9-hexachlorothianthrene (HxCTA) . The degree and pattern of chlorination on the 2,4,5-trichlorothiophenol precursor lead to subtle thermodynamic and kinetic changes to the PCDT/PCTA formation mechanisms .

Result of Action

The molecular and cellular effects of 2,4,5-Trichlorothiophenol’s action are primarily observed in the formation of persistent organic pollutants. These pollutants are known to bioaccumulate and have been detected in environmental contexts as diverse as sediments, waste incineration by-products, oil spills, pulp mill effluent, and marine organisms .

Action Environment

Environmental factors play a significant role in the action of 2,4,5-Trichlorothiophenol. The principal sources of PCDT and PCTA in the environment are the combustion of coal and biomass, municipal waste incineration, metallurgical processes, and automobile exhaust . The concentrations of PCDT and PCTA closely correlate with those of their dioxin analogues, indicating that similar chemical mechanisms dictate their formation during combustion .

Biochemische Analyse

Biochemical Properties

2,4,5-Trichlorothiophenol plays a significant role in biochemical reactions, particularly in the context of environmental bioremediation. It interacts with various enzymes and proteins, including ligninolytic enzymes produced by fungi such as Clitocybe maxima. These enzymes, such as manganese peroxidase and dehydrogenase, facilitate the breakdown of 2,4,5-Trichlorothiophenol, enhancing its dissipation in contaminated soils . The interaction between 2,4,5-Trichlorothiophenol and these enzymes is crucial for its bioremediation potential, as it leads to the degradation of the compound and reduces its environmental impact.

Cellular Effects

2,4,5-Trichlorothiophenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the combustion of 2,4,5-Trichlorothiophenol can lead to the formation of polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which exhibit toxicological properties similar to dioxins . These compounds can disrupt cellular functions, leading to cytotoxicity and endocrine disruption. The impact of 2,4,5-Trichlorothiophenol on cellular processes underscores the importance of understanding its biochemical interactions and potential health risks.

Molecular Mechanism

The molecular mechanism of 2,4,5-Trichlorothiophenol involves its interaction with various biomolecules. During combustion, 2,4,5-Trichlorothiophenol undergoes oxidative thermal decomposition, leading to the formation of PCDT and PCTA . These reactions are influenced by the presence of chlorine atoms and the sulfur moiety in the compound. The formation of these persistent organic pollutants is more favorable both kinetically and thermodynamically compared to their dioxin counterparts. This mechanism highlights the potential environmental and health hazards associated with the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,5-Trichlorothiophenol can change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including the presence of co-contaminants such as heavy metals Over time, the bioremediation potential of 2,4,5-Trichlorothiophenol can be enhanced through the activity of ligninolytic enzymes, leading to its dissipation in contaminated soils

Dosage Effects in Animal Models

The effects of 2,4,5-Trichlorothiophenol vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including cytotoxicity and endocrine disruption The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent impact of 2,4,5-Trichlorothiophenol on health and the environment

Metabolic Pathways

2,4,5-Trichlorothiophenol is involved in various metabolic pathways, particularly those related to its degradation and bioremediation. The compound interacts with enzymes such as manganese peroxidase and dehydrogenase, which facilitate its breakdown in contaminated soils . These interactions are crucial for reducing the environmental impact of 2,4,5-Trichlorothiophenol and preventing its accumulation in ecosystems.

Transport and Distribution

The transport and distribution of 2,4,5-Trichlorothiophenol within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed within various compartments. The presence of transporters and binding proteins can affect its localization and accumulation, impacting its overall activity and function . Understanding these processes is essential for assessing the environmental and health risks associated with 2,4,5-Trichlorothiophenol.

Subcellular Localization

The subcellular localization of 2,4,5-Trichlorothiophenol can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization processes are important for understanding the biochemical interactions and potential effects of 2,4,5-Trichlorothiophenol at the cellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorothiophenol can be synthesized through several methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, 2,4,5-Trichlorothiophenol is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Trichlorothiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert it to thiophenol or other lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiophenol, lower oxidation state compounds.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trichlorophenol: Similar in structure but lacks the sulfur atom.

2,4,6-Trichlorothiophenol: Differing in the position of chlorine atoms.

2,4-Dichlorothiophenol: Contains one less chlorine atom.

Uniqueness: 2,4,5-Trichlorothiophenol is unique due to its specific chlorination pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties

Biologische Aktivität

2,4,5-Trichlorothiophenol (TCP) is an organosulfur compound with significant implications in both environmental and health contexts. With the molecular formula C6H3Cl3S, TCP is structurally related to various chlorinated phenols and has been studied for its biological activity, particularly in relation to toxicity and potential carcinogenic effects.

- Molecular Formula : C6H3Cl3S

- Molecular Weight : 223.56 g/mol

- Physical State : Typically appears as a grey flake or needle-shaped solid.

Biological Activity Overview

TCP exhibits various biological activities that have raised concerns regarding its safety and environmental impact. The primary areas of focus include:

- Toxicity : TCP is known to be toxic upon inhalation or dermal exposure. Acute exposure can lead to skin and eye irritation, respiratory issues, and neurological symptoms such as tremors and convulsions . Chronic exposure has been linked to potential carcinogenic effects.

- Carcinogenic Potential : Studies indicate that TCP may be associated with increased cancer risks, particularly soft tissue sarcoma and lung cancer among workers exposed to chlorophenols . The International Agency for Research on Cancer (IARC) has classified TCP as possibly carcinogenic based on limited evidence from epidemiological studies .

Case Study Summaries

- Epidemiological Studies : A cohort study involving workers from a chemical plant producing TCP revealed an elevated risk of lymphatic cancers. Out of 121 males studied, there were nine cancer deaths observed, which was significantly higher than expected based on general population statistics .

- Animal Studies : In animal models, TCP has been tested for promoting activity in female mice, although results were deemed inadequate for definitive conclusions regarding its carcinogenicity .

- Environmental Impact : Research indicates that combustion of TCP can lead to the formation of persistent organic pollutants (POPs), which pose long-term ecological risks . This highlights the need for careful management of TCP-containing waste.

Toxicity Data

The following table summarizes key toxicity data related to TCP:

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 200 mg/kg | |

| NOAEL (No Observed Adverse Effect Level) | 10 mg/kg/day | |

| EC50 (algal growth inhibition) | 50 µg/L |

TCP's biological activity is primarily mediated through its interaction with cellular pathways:

- Oxidative Stress : TCP can induce oxidative stress in cells, leading to damage in cellular components like DNA and lipids.

- Endocrine Disruption : There is evidence suggesting that TCP may disrupt endocrine functions, potentially affecting reproductive health and development.

Eigenschaften

IUPAC Name |

2,4,5-trichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARIALSGFXECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191167 | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-14-6 | |

| Record name | 2,4,5-Trichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3773-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4,5-Trichlorothiophenol metabolized in rats?

A1: Research indicates that when 2,4,5-Trichlorothiophenol is administered to rats, it undergoes metabolism primarily through conjugation reactions. [] One major metabolic pathway involves the formation of S-glucuronide, accounting for 17% of the administered dose. [] Another significant pathway leads to the production of S-(methylsulfonyl-dichlorophenyl)-mercapturic acid, representing 36% of the dose. [] These findings suggest that glucuronidation and mercapturic acid synthesis are key mechanisms for the biotransformation and elimination of 2,4,5-Trichlorothiophenol in rats.

Q2: Can 2,4,5-Trichlorothiophenol be formed during the combustion of other chemicals?

A2: While not directly addressed in the provided abstracts, the title of the second paper suggests that the formation of persistent organic pollutants, potentially including 2,4,5-Trichlorothiophenol, can occur during the combustion of 2,4,5-trichlorothiophenol. [] Further investigation within the full text of the paper would be needed to confirm the specific products and mechanisms involved in this combustion process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.